molecular formula C7H15ClN2O B1529710 1-(Oxetan-3-yl)piperazine hydrochloride CAS No. 1369338-92-0

1-(Oxetan-3-yl)piperazine hydrochloride

Cat. No.: B1529710
CAS No.: 1369338-92-0
M. Wt: 178.66 g/mol
InChI Key: QVBPKXLAEAWYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Identifiers:

Designation Identifier
CAS Registry Number 1369338-92-0
IUPAC Name This compound
Other Names - 1-(3-Oxetanyl)piperazine dihydrochloride
- Piperazine, 1-(3-oxetanyl)-, hydrochloride (1:2)
- 1-(OXETAN-3-YL)PIPERAZINE HCL
EC Number 808-931-1
UNII D6GZZ2H9YN
DSSTox Substance ID DTXSID20725965

These identifiers are critical for regulatory compliance, patent filings, and cross-referencing pharmacological or synthetic studies. For example, the CAS number 1369338-92-0 is universally used in chemical catalogs and safety documentation.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₇H₁₅ClN₂O , corresponding to a molecular weight of 178.66 g/mol .

Atomic Composition Breakdown:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon (C) 7 12.01 84.07
Hydrogen (H) 15 1.008 15.12
Chlorine (Cl) 1 35.45 35.45
Nitrogen (N) 2 14.01 28.02
Oxygen (O) 1 16.00 16.00
Total 178.66

The formula confirms the presence of:

  • A piperazine ring (C₄H₁₀N₂) with a molar contribution of 86.14 g/mol.
  • An oxetane group (C₃H₆O) contributing 58.08 g/mol.
  • A hydrochloride group (HCl) adding 36.46 g/mol.

The molecular weight aligns with mass spectrometry data reported in chemical databases, which show a monoisotopic mass of 178.1106 Da . This precision is essential for quantitative applications in synthetic chemistry and drug development.

Structural Features Table:

Component Structural Role Key Properties
Piperazine ring Heterocyclic backbone with two N atoms - Basic sites for salt formation
- Conformational flexibility
Oxetane substituent Three-carbon cyclic ether at position 3 - Ring strain enhances reactivity
- Modulates solubility
Hydrochloride salt Ionic counterion for stabilization - Improves crystallinity - Enhances aqueous solubility

Properties

IUPAC Name

1-(oxetan-3-yl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-3-9(4-2-8-1)7-5-10-6-7;/h7-8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBPKXLAEAWYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2COC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Oxetan-3-yl)piperazine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique oxetane moiety which may influence its pharmacological properties, including binding affinity and specificity towards various biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Molecular Formula : C16H30N4O6
  • Molecular Weight : 374.44 g/mol
  • Structure : The compound consists of a piperazine ring fused with an oxetane, which may contribute to its unique biological interactions.

The mechanism of action of this compound involves interactions with specific molecular targets, including receptors and enzymes. The oxetane component may enhance the compound's binding properties, potentially leading to modulation of cellular processes. Detailed studies are required to elucidate the exact pathways involved in its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications in the piperazine structure have been shown to enhance potency against pancreatic cancer cell lines, with some analogues demonstrating sub-micromolar inhibitory concentrations (IC50) against specific cancer types .
  • Protein Interaction Inhibition : The compound has been investigated as a potential inhibitor of protein-protein interactions, particularly involving the S100A2 and p53 proteins, which play crucial roles in tumor suppression and cancer progression. Certain analogues derived from 1-(Oxetan-3-yl)piperazine showed promising results in disrupting these interactions, indicating potential as a therapeutic agent .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the growth inhibition of various piperazine analogues, 1-(Oxetan-3-yl)piperazine derivatives were screened against multiple human cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity, with IC50 values ranging from 0.43 μM to 0.61 μM for specific analogues against pancreatic cancer cells .

CompoundCell LineIC50 (μM)
52HPAC0.43
52PANC-10.61
21MCF-7>50
21A2780<10

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that the structural features of 1-(Oxetan-3-yl)piperazine facilitate specific interactions at the molecular level. The binding affinity was analyzed using computational modeling techniques, providing insights into how structural variations can significantly impact biological activity .

Comparison with Similar Compounds

Key Observations :

  • The oxetane substituent in the target compound introduces steric and electronic effects distinct from aryl or benzyl groups.
  • Aryl-substituted derivatives (e.g., 3-chlorophenyl, 4-fluorophenyl) are synthesized via straightforward condensation or alkylation, whereas oxetane incorporation may require specialized reagents (e.g., oxetane-containing electrophiles) .

Pharmacological Activity

Piperazine derivatives exhibit diverse receptor interactions, particularly with serotonin (5-HT) receptors:

Compound Name Receptor Affinity Functional Activity Biological Impact Reference(s)
1-(Oxetan-3-yl)piperazine HCl Not reported Unknown Potential CNS modulation (speculative)
1-(3-Chlorophenyl)piperazine HCl 5-HT1B/2C agonist Neuroendocrine, anxiolytic effects Used in studies of serotonin signaling
1-(2-Methoxyphenyl)piperazine HCl 5-HT1A/2A modulation Sympatholytic effects (↓ SND, BP, HR) Cardiovascular research applications
1-(4-Fluorophenyl)piperazine HCl Serotonin release modulation Entactogenic (designer drug potential) Forensic relevance due to abuse potential

Key Observations :

  • Aryl-substituted piperazines (e.g., 3-chlorophenyl, 2-methoxyphenyl) are well-characterized as serotonin receptor agonists/antagonists, influencing sympathetic nerve discharge (SND) and cardiovascular parameters .

Antimicrobial Activity

Piperazine derivatives with aromatic substituents show variable antibacterial effects:

Compound Name Gram+ve Activity (e.g., S. aureus) Gram-ve Activity (e.g., E. coli) Reference(s)
1-(Oxetan-3-yl)piperazine HCl Not tested Not tested
1-(4-Chlorophenyl)-1-propylpiperazine Strong inhibition Moderate inhibition
1-(4-Methylphenyl)-1-propylpiperazine Moderate inhibition Strong inhibition

Key Observations :

  • Aryl-alkylpiperazines (e.g., chlorophenyl-propyl derivatives) exhibit strain-specific antibacterial activity, likely due to substituent hydrophobicity and membrane penetration .

Toxicity and Stability

  • Mutagenicity: Piperazine dihydrochloride forms mutagenic N-nitroso compounds when exposed to nitrite in vivo . The oxetane derivative’s stability under similar conditions is unknown.
  • Metabolism : Arylpiperazines (e.g., m-CPP) undergo hepatic oxidation, while oxetane’s metabolic fate may involve ring-opening or glucuronidation .

Preparation Methods

Alkylation of Piperazine with Oxetan-3-yl Precursors

One common synthetic approach is the alkylation of piperazine or its derivatives with oxetan-3-yl-containing electrophiles such as oxetan-3-yl halides or oxetan-3-one derivatives. This can be performed under basic conditions to facilitate nucleophilic attack by the piperazine nitrogen.

Parameter Details
Starting materials Piperazine, oxetan-3-yl halide or oxetan-3-one
Base Potassium carbonate (K2CO3) or other mild bases
Solvent N-Methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF)
Temperature 80–100 °C
Atmosphere Inert (nitrogen)
Reaction time 12–16 hours
Work-up Extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate
Purification Silica gel chromatography (methanol:methylene chloride mixtures)
  • Yield: Typically moderate to high yields (up to ~85%) are reported under optimized conditions.

Reductive Amination Using Oxetan-3-one

Another method involves reductive amination where oxetan-3-one is reacted with piperazine derivatives in the presence of reducing agents such as sodium triacetoxyborohydride (STAB) to form the desired substituted piperazine.

Step Description
Reactants Piperazine derivative, oxetan-3-one
Reducing agent Sodium triacetoxyborohydride (STAB)
Solvent Dichloroethane (DCE)
Additives Acetic acid (AcOH)
Temperature Room temperature
Reaction time ~12 hours
Work-up Quenching with water, extraction with DCM, drying and solvent removal
Purification Flash chromatography
  • Yield: Approximately 80–85% yield reported for tert-butyl protected intermediates.

Formation of Hydrochloride Salt

The hydrochloride salt of 1-(Oxetan-3-yl)piperazine is generally prepared by treating the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution), followed by isolation of the crystalline salt.

Parameter Details
Acid Hydrochloric acid (HCl) aqueous or ethanolic solution
Solvent Ethanol, ether, or other suitable solvents
Temperature Room temperature
Reaction time 1–2 hours
Isolation Filtration or crystallization
Purity High purity crystalline hydrochloride salt

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Alkylation with oxetan-3-yl halide Piperazine, K2CO3, NMP or DMF, 100 °C, inert atmosphere, 12–16 h 80–89 Requires inert atmosphere, chromatographic purification
Reductive amination Piperazine derivative, oxetan-3-one, STAB, DCE, AcOH, RT, 12 h ~84 Mild conditions, suitable for protected intermediates
Aromatic substitution 1-(Oxetan-3-yl)piperazine, activated aromatic halides, K2CO3, DMF, 100 °C Variable Used for further derivatization, not direct synthesis
Hydrochloride salt formation Free base, HCl in ethanol or ether, RT, 1–2 h High Standard acid-base reaction to isolate salt

Research Findings and Analytical Data

  • Spectroscopic Characterization: The synthesized 1-(Oxetan-3-yl)piperazine hydrochloride typically shows characteristic signals in ^1H NMR and mass spectrometry consistent with the oxetane ring and piperazine moiety.

  • Purity and Yield Optimization: Use of potassium carbonate as a base and polar aprotic solvents like NMP or DMF at elevated temperatures under inert atmosphere yields high purity products. Flash chromatography is effective for purification.

  • Reaction Monitoring: LCMS-ESI+ analysis confirms molecular ion peaks corresponding to the expected molecular weight (e.g., m/z 232 for substituted derivatives).

Q & A

Q. What synthetic methodologies are recommended for 1-(Oxetan-3-yl)piperazine hydrochloride, and how do reaction conditions impact yield and purity?

  • Methodological Answer : Synthesis often involves cyclo-condensation of diethanolamine derivatives under halogenation, followed by coupling with aryl amines. For example, β,β'-dihalogenated diethylammonium hydrochloride intermediates can react with substituted anilines in aqueous conditions without catalysts to form piperazine cores . Coupling reagents like EDC/HOAt in anhydrous DCM or DMF improve amide bond formation efficiency, yielding 85–90% in optimized protocols . Key Variables :
  • Catalysts : Catalyst-free conditions reduce byproducts but may lower reaction rates.
  • Solvents : Polar aprotic solvents (DMF) enhance solubility of intermediates.
  • Temperature : Room temperature minimizes decomposition of sensitive oxetane rings.
MethodReagents/ConditionsYield (%)Key Byproducts
Cyclo-condensationDiethanolamine, halogenation, aqueous conditions65–75Halogenated side products
Carbodiimide couplingEDC, HOAt, DIPEA85–90Hydrolyzed amides

Q. How should researchers address solubility and stability challenges during experimental design?

  • Methodological Answer : Solubility can be tested in solvents like DCM, DMF, or aqueous buffers at varying pH. Stability studies under thermal (25°C vs. 4°C) and oxidative conditions (e.g., H₂O₂) are critical for long-term storage . For hygroscopic hydrochloride salts, desiccants and inert atmospheres (N₂) prevent hydrolysis .

Q. What safety protocols are essential for handling piperazine hydrochloride derivatives?

  • Methodological Answer : Use fume hoods to avoid inhalation of fine powders. Personal protective equipment (gloves, lab coats) is mandatory due to potential respiratory and dermal irritation . Spill containment requires neutralization with sand or inert absorbents, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of piperazine derivatives?

  • Methodological Answer : Discrepancies in enzyme inhibition (e.g., CYP450) or receptor binding (e.g., dopamine D2) often arise from assay variability (cell lines, pH). Systematic SAR analysis of substituents (e.g., oxetane vs. sulfonyl groups) clarifies pharmacophore contributions. For example:
  • Oxetane moieties : Enhance metabolic stability but may reduce solubility .
  • Aryl substitutions : Electron-withdrawing groups (Cl, F) improve target affinity but increase toxicity risks .
    Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding, LC-MS for metabolite profiling) .

Q. What strategies optimize the pharmacokinetic profile of 1-(Oxetan-3-yl)piperazine derivatives?

  • Methodological Answer :
  • LogP optimization : Introduce polar groups (e.g., hydroxyl) to reduce LogP >3, improving aqueous solubility .
  • Metabolic stability : Replace labile esters with oxetanes to resist hepatic CYP3A4 degradation .
  • BBB permeability : Assess via PAMPA-BBB models; fluorinated analogs show enhanced penetration .
ParameterStrategyAssay
SolubilityCo-solvents (PEG 400)Shake-flask method
Metabolic stabilityLiver microsomes + NADPHLC-MS metabolite tracking

Q. Which analytical techniques ensure accurate characterization and quantification?

  • Methodological Answer :
  • Purity : HPLC with UV/Vis detection (λ = 254 nm) using phenylpiperazine analytical standards (e.g., GC46363) .
  • Structural confirmation : ¹H/¹³C NMR (DMSO-d6) for piperazine ring protons (δ 2.5–3.5 ppm) and oxetane protons (δ 4.5–5.0 ppm) .
  • Quantification : LC-MS/MS with deuterated internal standards (e.g., pramipexole-d5) minimizes matrix effects .

Contradiction Analysis

Q. Why do different studies report varying yields for piperazine hydrochloride synthesis?

  • Methodological Answer : Discrepancies arise from:
  • Halogenation efficiency : Incomplete diethanolamine halogenation leads to low yields .
  • Coupling reagent stability : EDC degrades in humid conditions, requiring anhydrous solvents .
    Resolution : Use real-time monitoring (TLC or in situ IR) to optimize reaction progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Oxetan-3-yl)piperazine hydrochloride
Reactant of Route 2
1-(Oxetan-3-yl)piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.